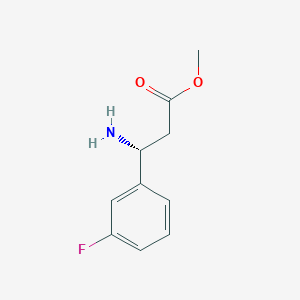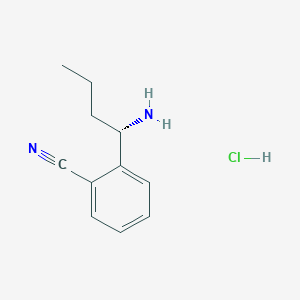![molecular formula C10H18Cl2N2 B3186261 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride CAS No. 1217471-79-8](/img/structure/B3186261.png)
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride is a chemical compound with significant applications in various fields. It is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs used to treat neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride typically involves the reaction of 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine compounds.
科学的研究の応用
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: It is a key intermediate in the production of drugs used to treat neurological disorders such as Alzheimer’s disease.
Industry: The compound is used in the manufacture of various chemical products, including dyes and pigments.
作用機序
The mechanism of action of 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact pathways and targets can vary, but it often involves modulation of neurotransmitter systems in the brain.
類似化合物との比較
Similar Compounds
3-[(1S)-1-(Dimethylamino)ethyl]phenol: This compound is structurally similar and is also used as an intermediate in pharmaceutical synthesis.
N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester: Another related compound with similar applications in drug synthesis.
Uniqueness
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride is unique due to its specific structure, which allows it to interact with certain biological targets effectively. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
1217471-79-8 |
|---|---|
分子式 |
C10H18Cl2N2 |
分子量 |
237.17 g/mol |
IUPAC名 |
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-5-4-6-10(7-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m0../s1 |
InChIキー |
CPXYJZKBXLNXSC-JZGIKJSDSA-N |
SMILES |
CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
正規SMILES |
CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid](/img/structure/B3186269.png)

